molecular formula C11H8F2N2 B597244 5-(3,5-Difluorophenyl)pyridin-3-amine CAS No. 1225914-83-9

5-(3,5-Difluorophenyl)pyridin-3-amine

Cat. No.: B597244
CAS No.: 1225914-83-9
M. Wt: 206.196
InChI Key: LZIODBYFBPBBDZ-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a pyridine ring substituted with a 3,5-difluorophenyl group and an amine group at the 3-position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(3,5-Difluorophenyl)pyridin-3-amine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions depends on the binding affinity and specificity of this compound for its target molecules .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling proteins, leading to changes in cellular responses. Additionally, this compound can impact the expression of specific genes, thereby modulating the production of proteins involved in various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s activity can decrease over time due to degradation or metabolic processes. Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Identifying the optimal dosage is essential for maximizing its therapeutic potential while minimizing side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These metabolic processes can influence the compound’s activity and duration of action. Additionally, this compound can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues or cellular compartments can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is important for its interactions with target biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and amines, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of both fluorine atoms and an amine group enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

5-(3,5-difluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-9-1-7(2-10(13)4-9)8-3-11(14)6-15-5-8/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIODBYFBPBBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735030
Record name 5-(3,5-Difluorophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225914-83-9
Record name 5-(3,5-Difluorophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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